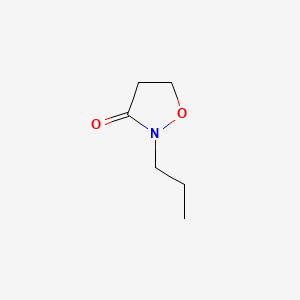
3-Isoxazolidinone, 2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolidinone, 2-propyl- is a heterocyclic organic compound with the molecular formula C6H11NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinone, 2-propyl- can be achieved through several methods. One common approach involves the reaction of allyl bromide with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux . This method provides a short and effective route to isoxazolidinones.
Industrial Production Methods
Industrial production methods for 3-Isoxazolidinone, 2-propyl- often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolidinone, 2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazolidinone ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution can introduce alkyl or aryl groups .
Scientific Research Applications
3-Isoxazolidinone, 2-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of herbicidal compositions due to its selective herbicidal activity and crop safety
Mechanism of Action
The mechanism of action of 3-Isoxazolidinone, 2-propyl- involves its interaction with specific molecular targets and pathways. For instance, in its herbicidal application, the compound disrupts essential biological processes in weeds, leading to their death while being safe for crops . The exact molecular targets and pathways can vary depending on the specific application and the organism involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Isoxazolidinone, 2-propyl- include other isoxazolidinones and oxazolidinones. Examples include:
- 3-Isoxazolidinone, 2-methyl-
- 3-Isoxazolidinone, 2-ethyl-
- Oxazolidinones like linezolid and tedizolid .
Uniqueness
What sets 3-Isoxazolidinone, 2-propyl- apart from its analogs is its specific substitution pattern, which can influence its biological activity and chemical reactivity. For example, the propyl group can enhance its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Properties
CAS No. |
40784-16-5 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-propyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-2-4-7-6(8)3-5-9-7/h2-5H2,1H3 |
InChI Key |
WOWQQULALBNEEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


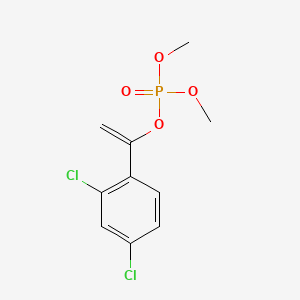
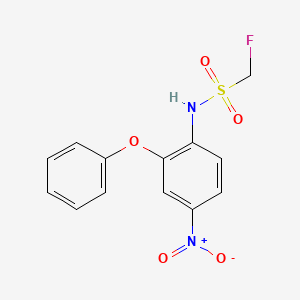
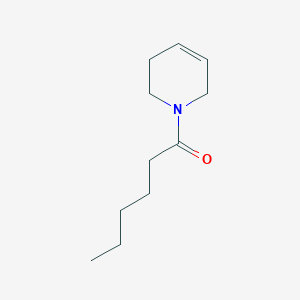
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
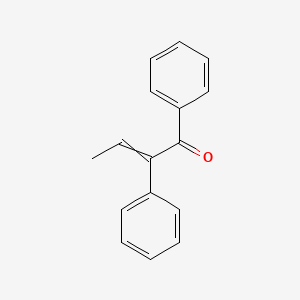
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
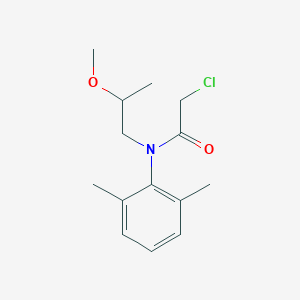






![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
